Aurora Kinase Inhibitor-2 vs. ZM447439: Balanced Dual Aurora A/B Inhibition with Distinct Potency Profile
Aurora kinase inhibitor-2 demonstrates a distinct potency profile relative to ZM447439, another widely used dual Aurora A/B inhibitor. In cell-free biochemical assays, Aurora kinase inhibitor-2 inhibits Aurora A with an IC50 of 310 nM and Aurora B with an IC50 of 240 nM, yielding an Aurora A/B potency ratio of approximately 1.3 [1]. In contrast, ZM447439 exhibits IC50 values of 110 nM for Aurora A and 130 nM for Aurora B, a ratio of approximately 0.85 [2]. This difference in absolute potency and relative isoform balance provides researchers with a meaningful choice: ZM447439 is approximately 2.8-fold more potent on Aurora A and 1.8-fold more potent on Aurora B, while Aurora kinase inhibitor-2 offers a moderately less potent but still nanomolar dual inhibition profile that may be advantageous in dose-response studies requiring a broader dynamic range.
| Evidence Dimension | Aurora A and Aurora B inhibition potency (IC50) |
|---|---|
| Target Compound Data | Aurora A IC50 = 310 nM; Aurora B IC50 = 240 nM |
| Comparator Or Baseline | ZM447439: Aurora A IC50 = 110 nM; Aurora B IC50 = 130 nM |
| Quantified Difference | Target compound is 2.8-fold less potent on Aurora A and 1.8-fold less potent on Aurora B; Aurora A/B potency ratio differs (1.3 vs 0.85) |
| Conditions | Cell-free biochemical kinase inhibition assay |
Why This Matters
Researchers requiring a dual Aurora A/B inhibitor with a specific potency window and isoform balance can select between these two compounds based on experimental design needs for dynamic range and target engagement threshold.
- [1] Probes & Drugs Portal. aurora kinase inhibitor II (PD017710). IC50 data for Aurora A (310 nM) and Aurora B (240 nM). https://www.probes-drugs.org/compound/PD017710/ View Source
- [2] Adooq Bioscience. ZM-447439 Datasheet. IC50 data for Aurora A (110 nM) and Aurora B (130 nM). https://www.adooq.com/datasheet/A11009 View Source
